molecular formula C9H9BrO B6358876 3-Bromo-5-ethylbenzaldehyde CAS No. 1289006-53-6

3-Bromo-5-ethylbenzaldehyde

Cat. No.: B6358876
CAS No.: 1289006-53-6
M. Wt: 213.07 g/mol
InChI Key: GKMWGNXTRXJGOH-UHFFFAOYSA-N
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Description

3-Bromo-5-ethylbenzaldehyde is a chemical compound belonging to the benzaldehyde class. It is characterized by the presence of a bromine atom and an ethyl group attached to the benzene ring, along with an aldehyde functional group. The molecular formula of this compound is C9H9BrO, and it has a molecular weight of 213.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylbenzaldehyde typically involves the bromination of 5-ethylbenzaldehyde. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Bromo-5-ethylbenzoic acid.

    Reduction: 3-Bromo-5-ethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-ethylbenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes and other molecular targets, leading to the modulation of biochemical pathways. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 3-Bromo-4-ethylbenzaldehyde
  • 3-Bromo-5-methylbenzaldehyde
  • 3-Chloro-5-ethylbenzaldehyde

Comparison: Compared to its similar compounds, 3-Bromo-5-ethylbenzaldehyde is unique due to the specific positioning of the bromine atom and the ethyl group on the benzene ring. This unique structure can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-5-ethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMWGNXTRXJGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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